Cas no 804566-60-7 (1H-Cyclopenta[c]furan-1-one,hexahydro-3a-methyl-3-phenyl-, (3S,3aS,6aR)-)

1H-Cyclopenta[c]furan-1-one,hexahydro-3a-methyl-3-phenyl-, (3S,3aS,6aR)- structure
804566-60-7 structure
Product name:1H-Cyclopenta[c]furan-1-one,hexahydro-3a-methyl-3-phenyl-, (3S,3aS,6aR)-
CAS No:804566-60-7
MF:C14H16O2
MW:216.27564
CID:714399
PubChem ID:45097481

1H-Cyclopenta[c]furan-1-one,hexahydro-3a-methyl-3-phenyl-, (3S,3aS,6aR)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Cyclopenta[c]furan-1-one,hexahydro-3a-methyl-3-phenyl-, (3S,3aS,6aR)-
    • (1S,3aR,6aS)-6a-methyl-1-phenyl-3a,4,5,6-tetrahydro-1H-cyclopenta[c]furan-3-one
    • 1H-Cyclopenta[c]furan-1-one,hexahydro-3a-methyl-3-phenyl-,(3S,3aS,6aR)-(9CI)
    • 804566-60-7
    • (3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one
    • 1h-cyclopenta[c]furan-1-one,hexahydro-3a-methyl-3-phenyl-,(3s,3as,6ar)-
    • Inchi: InChI=1S/C14H16O2/c1-14-9-5-8-11(14)13(15)16-12(14)10-6-3-2-4-7-10/h2-4,6-7,11-12H,5,8-9H2,1H3/t11-,12+,14-/m0/s1
    • InChI Key: HKCQXJGZEGSGJF-SCRDCRAPSA-N
    • SMILES: CC12CCCC1C(=O)OC2C3=CC=CC=C3

Computed Properties

  • Exact Mass: 216.115
  • Monoisotopic Mass: 216.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26.3A^2

1H-Cyclopenta[c]furan-1-one,hexahydro-3a-methyl-3-phenyl-, (3S,3aS,6aR)- Related Literature

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